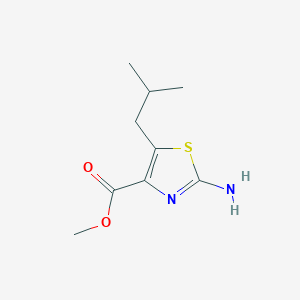

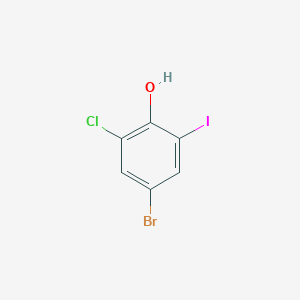

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Übersicht

Beschreibung

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is a compound that contains a thiophene ring and a sulfonyl amino functional group . It has a certain optical activity .

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate”, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is C12H10ClNO2S . Its InChI code is 1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is a solid substance . It has a predicted melting point of 152.02°C and a predicted boiling point of approximately 469.6°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the refractive index is n20D 1.63 .Wissenschaftliche Forschungsanwendungen

- Antihypertensive Agents : Matc has been investigated for its potential as an antihypertensive drug .

- Antitumor Activity : Researchers have explored matc derivatives for their antitumor properties .

- Anti-HIV-1 Integrase : Matc analogs have shown inhibitory effects against HIV-1 integrase .

- Human Cytomegalovirus Inhibitors : Matc-based compounds have been studied as inhibitors of human cytomegalovirus .

- Hepatitis C Virus Inhibitors : Some matc derivatives exhibit activity against hepatitis C virus .

- Xa Factor Inhibitors : Matc-containing molecules have been investigated as Xa factor inhibitors .

- Antineoplastic PAK4 Activase Inhibitors : Matc analogs have potential as inhibitors of PAK4 activase, a protein kinase involved in cancer progression .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Matc-based compounds have been explored for their inhibitory effects on PI3K .

- Antithrombotic Activity : Matc derivatives have shown promise as antithrombotic agents .

- Matc-containing molecules contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

- Thiophene derivatives, including matc, are used as corrosion inhibitors in industrial chemistry and material science .

- Matc-based compounds exhibit various pharmacological effects, such as anticancer, anti-inflammatory, and antimicrobial properties .

- Matc serves as an intermediate in the synthesis of other compounds, including 4-nitro and 4-aminothienyl ureas, quinazolinocarboline alkaloids, and thienopyrimidinone analogs .

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Corrosion Inhibition

Pharmacological Properties

Synthetic Chemistry

Biological Compounds with Thiophene Framework

Safety and Hazards

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPWFUWQZRXIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

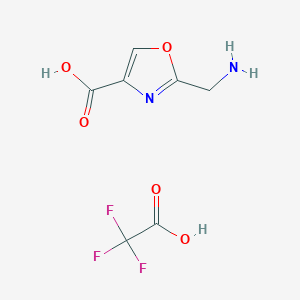

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

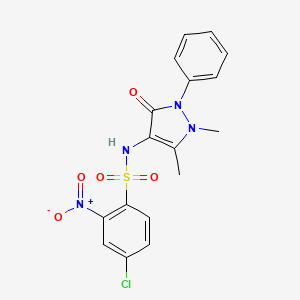

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)

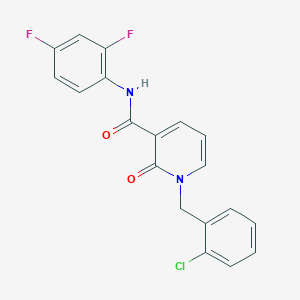

![3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2635613.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)

![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)

![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)